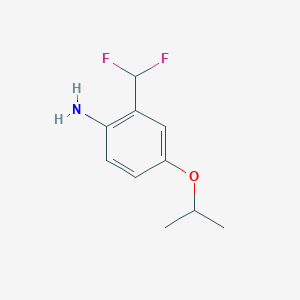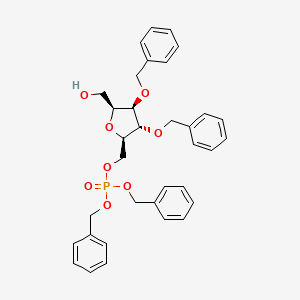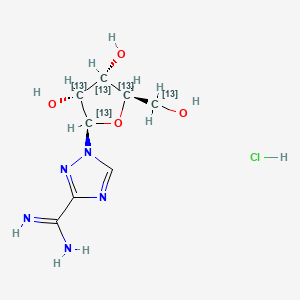
Viramidine-13C5 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Viramidine-13C5 Hydrochloride is a stable isotope-labeled compound used primarily in biochemical and pharmaceutical research. It is a derivative of viramidine, which is an antiviral prodrug of ribavirin. The molecular formula of this compound is C3[13C]5H14ClN5O4, and it has a molecular weight of 284.64 .
Vorbereitungsmethoden
The synthesis of Viramidine-13C5 Hydrochloride involves the incorporation of carbon-13 isotopes into the viramidine molecule. This process typically requires specialized synthetic routes and reaction conditions to ensure the stable incorporation of the isotopes. Industrial production methods for this compound are not widely documented, but they generally involve advanced organic synthesis techniques and stringent quality control measures to achieve high purity and isotopic enrichment.
Analyse Chemischer Reaktionen
Viramidine-13C5 Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reactions facilitated by nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Wissenschaftliche Forschungsanwendungen
Viramidine-13C5 Hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a tracer in metabolic studies to track the incorporation and transformation of carbon atoms in biochemical pathways. In biology and medicine, it is employed in the study of antiviral mechanisms, particularly in the context of hepatitis C and other viral infections. The compound’s stable isotope labeling makes it valuable for mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, allowing researchers to gain insights into molecular structures and interactions .
Wirkmechanismus
The mechanism of action of Viramidine-13C5 Hydrochloride involves its conversion to ribavirin in the liver. As a prodrug, viramidine is metabolized to ribavirin, which then exerts its antiviral effects. Ribavirin inhibits viral replication by targeting inosine monophosphate dehydrogenase, RNA-dependent RNA polymerase, and inducing mutagenesis in viral RNA. Additionally, viramidine itself may act as an inhibitor of nucleoside phosphorylase, further enhancing its antiviral activity .
Vergleich Mit ähnlichen Verbindungen
Viramidine-13C5 Hydrochloride is similar to other antiviral compounds such as ribavirin and taribavirin. it has unique properties due to its stable isotope labeling, which allows for more precise tracking and analysis in research applications. Ribavirin is a widely used antiviral drug with a broad spectrum of activity, while taribavirin is a prodrug of ribavirin with improved liver-targeting properties. The stable isotope labeling of this compound sets it apart from these compounds, making it particularly useful in advanced research settings .
Similar Compounds
- Ribavirin
- Taribavirin
- Viramidine
Eigenschaften
Molekularformel |
C8H14ClN5O4 |
|---|---|
Molekulargewicht |
284.64 g/mol |
IUPAC-Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide;hydrochloride |
InChI |
InChI=1S/C8H13N5O4.ClH/c9-6(10)7-11-2-13(12-7)8-5(16)4(15)3(1-14)17-8;/h2-5,8,14-16H,1H2,(H3,9,10);1H/t3-,4-,5-,8-;/m1./s1/i1+1,3+1,4+1,5+1,8+1; |
InChI-Schlüssel |
PIGYMBULXKLTCJ-NPTHJHMTSA-N |
Isomerische SMILES |
C1=NC(=NN1[13C@H]2[13C@@H]([13C@@H]([13C@H](O2)[13CH2]O)O)O)C(=N)N.Cl |
Kanonische SMILES |
C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


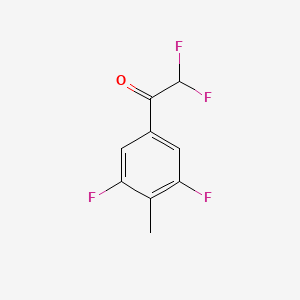

![[(2R)-3-hexadecanoyloxy-2-pent-4-ynoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B14765472.png)
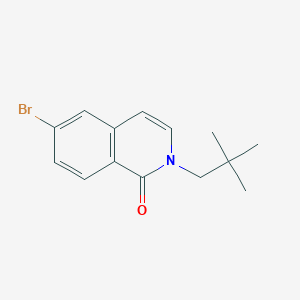
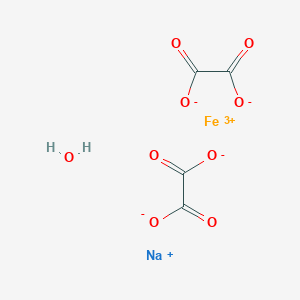

![2,4-Difluoro-4'-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14765508.png)


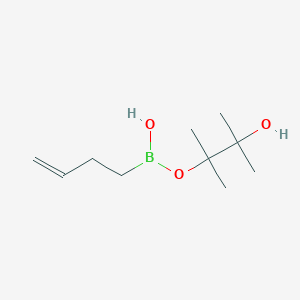
![4-[(3,3-Dimethyl-1-oxobutyl)amino]-3-iodobenzoic acid](/img/structure/B14765536.png)

